molecular formula C10H15N5S B7438202 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

Numéro de catalogue B7438202
Poids moléculaire: 237.33 g/mol
Clé InChI: QORVGTGLHLZPJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine, also known as CCT137690, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of triazine-based inhibitors that target the cell cycle checkpoint kinase 2 (CHK2), a key regulator of the DNA damage response pathway.

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves the inhibition of CHK2, a protein kinase that plays a critical role in the DNA damage response pathway. CHK2 is activated in response to DNA damage and phosphorylates several downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK2, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine disrupts the DNA damage response pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to induce apoptosis in cancer cells by activating several apoptotic pathways, including the intrinsic and extrinsic pathways. Moreover, this compound has been shown to inhibit cell cycle progression and induce cell cycle arrest in the G2/M phase. Additionally, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its high selectivity for CHK2, which reduces the risk of off-target effects. Moreover, this compound has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the main limitations of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Orientations Futures

Several future directions for research on 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine include:
1. Studying the efficacy of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in combination with other cancer therapies, such as radiation therapy and chemotherapy.
2. Investigating the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Developing new analogs of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine with improved pharmacokinetic properties and potency.
4. Investigating the mechanisms of resistance to 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine in cancer cells and developing strategies to overcome resistance.
5. Studying the effects of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine on the tumor microenvironment and immune system.
Conclusion
4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. This compound inhibits CHK2, a key regulator of the DNA damage response pathway, and induces apoptosis in cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Further research is needed to fully understand the potential of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine as a therapeutic agent for cancer and other diseases.

Méthodes De Synthèse

The synthesis of 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine involves a series of chemical reactions, starting with the reaction of 2-chloro-4,6-dimethylpyrimidine with morpholine to form 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with cyclopropylamine and sulfur to yield 4-cyclopropyl-6-thiomorpholin-4-ylpyrimidine. Finally, the triazine ring is formed by reacting the pyrimidine intermediate with cyanogen bromide and ammonium carbonate.

Applications De Recherche Scientifique

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. Moreover, 4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

Propriétés

IUPAC Name

4-cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c11-9-12-8(7-1-2-7)13-10(14-9)15-3-5-16-6-4-15/h7H,1-6H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORVGTGLHLZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CCSCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.